molecular formula C26H28N2O B11538274 2,3-bis[4-(propan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one

2,3-bis[4-(propan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11538274
M. Wt: 384.5 g/mol
InChI Key: OOIMMAGZEKHRGM-UHFFFAOYSA-N
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Description

2,3-bis[4-(propan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one is an organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes two isopropylphenyl groups attached to a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis[4-(propan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylaniline and anthranilic acid.

    Condensation Reaction: The first step involves the condensation of 4-isopropylaniline with anthranilic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). This reaction forms an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-bis[4-(propan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazolinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated or nitro-substituted quinazolinones.

Scientific Research Applications

2,3-bis[4-(propan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-bis[4-(propan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. For example, its interaction with kinases can inhibit cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydroquinazolin-4(1H)-one: The parent compound without the isopropylphenyl groups.

    4-isopropylphenyl derivatives: Compounds with similar phenyl substitutions but different core structures.

Uniqueness

2,3-bis[4-(propan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one is unique due to its dual isopropylphenyl substitutions, which enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other quinazolinone derivatives and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C26H28N2O

Molecular Weight

384.5 g/mol

IUPAC Name

2,3-bis(4-propan-2-ylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C26H28N2O/c1-17(2)19-9-11-21(12-10-19)25-27-24-8-6-5-7-23(24)26(29)28(25)22-15-13-20(14-16-22)18(3)4/h5-18,25,27H,1-4H3

InChI Key

OOIMMAGZEKHRGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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